(2S,6S)-6-methylpiperidine-2-carboxylic acid
Description
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(2S,6S)-6-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-3-2-4-6(8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1 |
InChI Key |
IHLDCUQUFBWSJU-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@H](N1)C(=O)O |
Canonical SMILES |
CC1CCCC(N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Intramolecular Reductive Cyclization
One method for synthesizing (2S,3R,6S)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid uses D-glucose as a starting material. This method involves 14 steps with a 17% overall yield. A key step is the intramolecular reductive cyclization of a conjugated keto-azide intermediate.
- Start with azido-aldehyde 8, derived from D-glucose.
- React 8 with 1-(triphenylphosphoranylidene)-2-propanone in tetrahydrofuran (THF) at 0°C to yield α,β-unsaturated methyl ketone 9 as a mixture of E and Z isomers.
- Hydrogenate 9 using 10% palladium on carbon (Pd/C) in methanol (MeOH) under 260 psi pressure to obtain a product that, upon treatment with CbzCl and sodium bicarbonate (NaHCO\$$_3\$$), yields compound 11. The conversion of 9 to the piperidine ring involves reducing the carbon-carbon double bond and the azide to form an amine. Intramolecular aminocyclization gives cyclic imine 10, which is reduced to a piperidine analog, isolated as the N-Cbz protected derivative 11.
- Add sodium metaperiodate to a stirred solution, then stir the reaction mixture for 1.5 hours at 25°C. After completion, add ethylene glycol and evaporate the solvent. Extract the residue with chloroform to obtain α-aminal 12 as a thick liquid.
- To a stirred solution of 12 in acetonitrile, add a solution of sodium dihydrogen phosphate in water and 30% hydrogen peroxide (H\$$2$$O\$$2\$$). Cool the mixture to 0°C, and add sodium chlorite (NaClO\$$2\$$) in water dropwise over 30 minutes. Stir the reaction mixture at 15°C and monitor by the evolution of oxygen. After 10 hours, decompose the reaction by adding a small amount of Na\$$2$$SO\$$_4\$$ and extract with ethyl acetate. Evaporate the solvent and purify by column chromatography to yield compound 13.
- The final product, (2S,3R,6S)-3-hydroxy-6-methylpiperidine-2-carboxylic acid ((-)-6), is obtained after further processing and purification.
Synthetic Method from 4-methyl-2-pyridine carboxylic acid
Another synthetic approach uses 4-methyl-2-pyridine carboxylic acid as the starting material to synthesize (2R, 4R)-4-methyl-2 piperidine carboxylic acid.
- Reduction Reaction : Dissolve 4-methyl-2-pyridine carboxylic acid in a solvent and hydrogenate under pressure with a catalyst. Filter the solution after the reaction and spin-dry to obtain the dry product. Suitable solvents include methanol or ethanol. Catalysts can be Raney's nickel, palladium charcoal, platinum charcoal, or platinum dioxide, with palladium charcoal preferred. The solvent weight should be 3-4 times that of 4-methyl-2-pyridine carboxylic acid, and the catalyst weight should be 10% of the initiator weight. The reaction temperature is 45-55°C, under 2-3 kg pressure.
- Esterification : Dissolve the dry product in toluene and add sulfur oxychloride dropwise. After the reaction is complete, add dehydrated alcohol to obtain carboxylate.
- Separation : Add water to the esterification products to create layers, and collect the toluene layer. Process the toluene layer and separate the transconfiguration body using a silica gel column. Collect the corresponding product, concentrate, and obtain the dry product.
- Resolution : Split the carboxylate under the effect of a chiral organic acid (such as D-amygdalic acid) to obtain (2R, 4R)-4-methyl-2 piperidine carboxylic acid. Wash and dry to obtain the finished product.
Alternative methods
Alternative synthetic routes for similar compounds include:
- Using diethyl oxalate and 1-bromo-3-substituted-propylene as starting materials, followed by Grignard reaction, addition reaction, ring-closure reaction, benzyl ester protection, and deprotection to obtain chiral products.
- Using 4-methyl piperidine and sodium cyanide to synthesize 4-methyl-2-cyano piperidine compounds, which are then hydrolyzed.
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-6-methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the methyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted piperidine derivatives.
Scientific Research Applications
(2S,6S)-6-methylpiperidine-2-carboxylic acid is a chiral compound with applications in chemistry, biology, medicine, and industry. Its unique stereochemistry makes it valuable in asymmetric synthesis and as a precursor for enantiomerically pure compounds.
Scientific Research Applications
(2S,6S)-6-methylpiperidine-2-carboxylic acid has numerous applications in scientific research:
- Chemistry It is a building block in synthesizing complex organic molecules and a chiral auxiliary in asymmetric synthesis.
- Biology The compound is studied for its potential biological activity and interactions with various biomolecules. It can act as a ligand, binding to receptors or enzymes and modulating their activity, influencing neurotransmitter pathways or enzyme activity, and potentially leading to therapeutic effects.
- Medicine Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in synthesizing pharmaceutical agents.
- Industry It is utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Chemical Reactions
(2S,6S)-6-methylpiperidine-2-carboxylic acid can undergo several chemical reactions:
- Oxidation It can be oxidized to form corresponding ketones or aldehydes.
- Reduction Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
- Substitution It can undergo substitution reactions, particularly at the nitrogen atom or the methyl group. Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The products depend on the specific conditions and reagents used.
(2S,6S)-6-methylpiperidine-2-carboxylic acid acts primarily as a ligand that interacts with various biological targets, modulating receptor activity and influencing neurotransmitter pathways.
Potential targets include:
- Neurotransmitter Receptors Preliminary studies suggest interactions with receptors involved in neurological functions, such as dopamine and serotonin receptors.
- Enzymatic Activity The compound may also affect enzymes related to metabolic pathways, potentially influencing drug metabolism and efficacy.
Numerous studies have explored the biological effects of this compound:
- Antiproliferative Activity Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, certain piperidine derivatives can inhibit cell proliferation in human leukemia and colon carcinoma cells.
- Neuroprotective Effects There is growing interest in the neuroprotective properties of this compound and its derivatives. Some studies suggest that it may help mitigate oxidative stress in neuronal cells, crucial for developing treatments for neurodegenerative diseases.
- Antimicrobial Properties The compound has been evaluated for its antimicrobial activity, showing potential against specific bacterial strains, which is relevant for developing new antibiotics.
Case Studies
Cytotoxicity Assessment
A study evaluated the antiproliferative effects of several piperidine derivatives, including (2S,6S)-6-methylpiperidine-2-carboxylic acid, against human cancer cell lines like HL-60 (pro-myelocytic leukemia) and HT29 (colon carcinoma). Results indicated moderate cytotoxicity.
Neuroprotective Studies
In vitro studies demonstrated that this compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents, suggesting its potential role in protecting neurons from damage.
Applications in Drug Development
The unique properties of (2S,6S)-6-methylpiperidine-2-carboxylic acid make it a valuable building block in drug development:
- Chiral Auxiliary Its use as a chiral auxiliary in asymmetric synthesis facilitates the production of enantiomerically pure compounds essential for pharmaceuticals.
- Precursor for Bioactive Compounds The compound serves as a precursor for synthesizing various bioactive molecules with therapeutic potential.
Mechanism of Action
The mechanism of action of (2S,6S)-6-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction. For example, it may influence neurotransmitter pathways or enzyme activity, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key structural and physical properties of (2S,6S)-6-methylpiperidine-2-carboxylic acid with structurally related compounds:
Key Differences and Implications
Ring Saturation vs. Aromaticity :
- The target compound’s saturated piperidine ring enhances conformational flexibility compared to the aromatic pyridine derivative (CAS 934-60-1), which may exhibit rigidity and altered electronic properties .
Substituent Effects :
- The methyl group at C6 in the target compound reduces polarity compared to derivatives with polar substituents like hydroxymethyl (CAS 161431-60-3) or hydroxy groups (CAS 154307-84-3). This impacts solubility and hydrogen-bonding capacity .
- The hydrochloride salt form (CAS 117928-49-1) improves aqueous solubility, making it more suitable for biological assays than the free base .
Stereochemical Variations :
- (2S,6R)-6-(Hydroxymethyl)piperidine-2-carboxylic acid (CAS 161431-60-3) differs in stereochemistry at C6, which can significantly alter its binding affinity in chiral environments, such as enzyme active sites .
Biological Activity
(2S,6S)-6-methylpiperidine-2-carboxylic acid is a chiral compound with significant potential in organic synthesis and biological applications. Its unique stereochemistry contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C7H13NO2
- Molecular Weight : 143.18 g/mol
- Structure : The compound features a piperidine ring with a methyl group at the 6-position and a carboxylic acid at the 2-position.
(2S,6S)-6-methylpiperidine-2-carboxylic acid acts primarily as a ligand that interacts with various biological targets. These interactions can modulate receptor activity and influence neurotransmitter pathways.
Potential Targets:
- Neurotransmitter Receptors : Preliminary studies suggest interactions with receptors involved in neurological functions, such as dopamine and serotonin receptors.
- Enzymatic Activity : The compound may also affect enzymes related to metabolic pathways, potentially influencing drug metabolism and efficacy.
Biological Activity
Numerous studies have explored the biological effects of (2S,6S)-6-methylpiperidine-2-carboxylic acid:
- Antiproliferative Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain piperidine derivatives can inhibit cell proliferation in human leukemia and colon carcinoma cells .
- Neuroprotective Effects : There is growing interest in the neuroprotective properties of this compound and its derivatives. Some studies suggest that it may help mitigate oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity, showing potential against specific bacterial strains. This aspect is particularly relevant for developing new antibiotics .
Case Studies
- Cytotoxicity Assessment :
- A study evaluated the antiproliferative effects of several piperidine derivatives, including (2S,6S)-6-methylpiperidine-2-carboxylic acid against human cancer cell lines like HL-60 (pro-myelocytic leukemia) and HT29 (colon carcinoma). Results indicated moderate cytotoxicity with IC50 values ranging from 19 to 42 µM for specific derivatives .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3c | HL-60 | 42.1 |
| 3e | HL-60 | 19.0 |
| 3f | HL-60 | 28 |
- Neuroprotective Studies :
- In vitro studies demonstrated that (2S,6S)-6-methylpiperidine-2-carboxylic acid could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents . This suggests its potential role in protecting neurons from damage.
Applications in Drug Development
The unique properties of (2S,6S)-6-methylpiperidine-2-carboxylic acid make it a valuable building block in drug development:
- Chiral Auxiliary : Its use as a chiral auxiliary in asymmetric synthesis facilitates the production of enantiomerically pure compounds essential for pharmaceuticals.
- Precursor for Bioactive Compounds : The compound serves as a precursor for synthesizing various bioactive molecules with therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S,6S)-6-methylpiperidine-2-carboxylic acid, and how do reaction conditions influence yield and stereoselectivity?
- Methodological Answer : Key synthetic routes involve cyclization of precursor amines or nucleophilic additions to functionalized piperidine scaffolds. For example, temperature control (e.g., maintaining 0–5°C during imine formation) and solvent polarity (e.g., THF vs. DMF) significantly impact stereoselectivity. Catalytic asymmetric methods, such as chiral auxiliary-mediated alkylation, can enhance enantiomeric excess (ee) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing the stereochemical purity of (2S,6S)-6-methylpiperidine-2-carboxylic acid?
- Methodological Answer :
- 1H/13C NMR : Analyze coupling constants (e.g., axial vs. equatorial protons in the piperidine ring) to confirm stereochemistry .
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol gradients to resolve enantiomers .
- X-ray Crystallography : Determine absolute configuration via single-crystal analysis .
Q. What are the key physicochemical properties (e.g., pKa, solubility) of (2S,6S)-6-methylpiperidine-2-carboxylic acid, and how do they influence its behavior in aqueous vs. organic reaction media?
- Methodological Answer : The compound’s carboxylic acid group (pKa ≈ 2.5–3.5) and tertiary amine (pKa ≈ 9–10) dictate pH-dependent solubility. In aqueous media (pH > 5), deprotonation increases water solubility, while organic solvents like dichloromethane favor neutral forms for coupling reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of (2S,6S)-6-methylpiperidine-2-carboxylic acid derivatives?
- Methodological Answer :
- Systematic SAR Studies : Vary substituents at the 6-methyl and 2-carboxylic acid positions to isolate structural determinants of activity.
- Meta-Analysis : Cross-reference pharmacological datasets using tools like PubChem BioAssay to identify assay-specific discrepancies (e.g., cell-line variability) .
Q. What computational modeling approaches are effective in predicting the reactivity and interaction mechanisms of (2S,6S)-6-methylpiperidine-2-carboxylic acid in enzymatic systems?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to enzymes (e.g., aminotransferases) based on the compound’s chair conformation and hydrogen-bonding capacity .
- DFT Calculations : Predict reaction pathways for carboxylate group activation (e.g., amide bond formation) using Gaussian09 with B3LYP/6-31G(d) basis sets .
Q. What strategies mitigate racemization risks during the functionalization of (2S,6S)-6-methylpiperidine-2-carboxylic acid under acidic or basic conditions?
- Methodological Answer :
- Low-Temperature Activation : Use EDC/HOBt coupling reagents at 0°C to minimize epimerization during peptide synthesis.
- Protecting Groups : Employ tert-butyl esters to shield the carboxylic acid during alkylation steps .
Q. What are the limitations of current catalytic asymmetric synthesis methods for (2S,6S)-6-methylpiperidine-2-carboxylic acid, and what novel catalysts show promise for improving enantiomeric excess?
- Methodological Answer :
- Limitations : Low ee (<80%) in organocatalytic approaches due to steric hindrance at the piperidine ring.
- Solutions : Transition-metal catalysts (e.g., Ru-PHOX complexes) enable dynamic kinetic resolution, achieving >95% ee in preliminary trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
